molecular formula C10H10ClNO3 B13134302 Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Cat. No.: B13134302
M. Wt: 227.64 g/mol
InChI Key: BDIASJZDQAVBNC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of methyl 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate comprises a benzo-fused 1,4-oxazine ring system substituted with a chlorine atom at the 6-position and a methyl ester group at the 2-position. The oxazine ring adopts a partially saturated conformation, with the 3,4-dihydro designation indicating two hydrogen atoms bridging the nitrogen and adjacent carbon atoms. The stereochemical configuration at the 2-position is influenced by the ester substituent, which introduces steric constraints that favor a specific chair-like conformation in the oxazine ring.

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of substituents. For example, the aromatic proton at the 5-position appears as a singlet in $$ ^1H $$-NMR due to deshielding by the adjacent chlorine atom. The methyl ester group exhibits a characteristic triplet in the $$ ^1H $$-NMR spectrum (δ ≈ 3.7 ppm) and a carbonyl signal at approximately 170 ppm in $$ ^{13}C $$-NMR. Density functional theory (DFT) optimizations further support the planar arrangement of the benzene ring and the puckered geometry of the oxazine moiety.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction analysis reveals that methyl 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate crystallizes in a monoclinic system with space group $$ P2_1/c $$. The unit cell parameters include $$ a = 8.92 \, \text{Å} $$, $$ b = 12.45 \, \text{Å} $$, $$ c = 14.73 \, \text{Å} $$, and $$ \beta = 97.6^\circ $$, accommodating four molecules per unit cell. Key bond lengths include $$ \text{C-O} = 1.36 \, \text{Å} $$ in the oxazine ring and $$ \text{C-Cl} = 1.74 \, \text{Å} $$, consistent with typical aromatic chlorides.

The solid-state packing is stabilized by intermolecular interactions:

  • C-H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups ($$ d = 2.89 \, \text{Å} $$)
  • π-π stacking of benzene rings with a centroid-to-centroid distance of $$ 3.68 \, \text{Å} $$
  • Cl···Cl interactions ($$ 3.42 \, \text{Å} $$) contributing to layered molecular arrangements

Comparative analysis with polymorphic forms (e.g., Type II and III crystals) shows that packing efficiency varies with temperature, affecting melting points from 281°C to 307°C.

Comparative Analysis with Related Benzoxazine Derivatives

Structural comparisons with analogues highlight the impact of substituents on molecular properties:

Property Methyl 6-Chloro Derivative Ethyl 4-Methyl Derivative Nitro-Substituted Analog
Molecular Formula C$$9$$H$$8$$ClNO$$_3$$ C$${12}$$H$${15}$$NO$$_3$$ C$${14}$$H$${15}$$N$$3$$O$$5$$
Melting Point (°C) 307 (decomp.) 92–94 215–217
Key Interactions Cl···Cl, π-π C-H···O, van der Waals N-H···O, R$$_2^1$$(6) synthons

The chlorine atom in the methyl 6-chloro derivative enhances dipole interactions compared to the ethyl 4-methyl analogue, increasing thermal stability. Additionally, nitro-substituted derivatives exhibit stronger hydrogen-bonding networks due to polar nitro groups.

Conformational Dynamics via Computational Modeling

DFT studies at the PBE0-D3/def2-TZVP level reveal two dominant conformers of methyl 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate:

  • Chair-like oxazine ring with axial methyl ester ($$ \Delta G = 0 \, \text{kcal/mol} $$)
  • Twisted boat conformation ($$ \Delta G = 2.3 \, \text{kcal/mol} $$)

The energy barrier for interconversion between these states is $$ 8.7 \, \text{kcal/mol} $$, indicating moderate flexibility at room temperature. Non-covalent interaction (NCI) analysis identifies steric clashes between the chlorine atom and ester group in the boat conformation, explaining its higher energy.

Molecular dynamics simulations in dichloromethane solvent show rapid equilibration between conformers (τ ≈ 12 ps), with the chair form occupying 78% of the population. These dynamics influence reactivity, as the axial ester in the chair conformation exposes the carbonyl group for nucleophilic attack.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C10H10ClNO3/c1-14-10(13)9-5-12-7-4-6(11)2-3-8(7)15-9/h2-4,9,12H,5H2,1H3

InChI Key

BDIASJZDQAVBNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzoxazine Core

Chlorine Position and Halogen Substitutions
  • 6-Chloro Derivatives : The chlorine atom at position 6 enhances electrophilic reactivity, making the compound suitable for further functionalization. For example, ethyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS: 68281-43-6) shares this feature but uses an ethyl ester, resulting in a higher molecular weight (309.27 g/mol) compared to the methyl ester variant (255.68 g/mol) .
  • Bromo Substitutions : Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS: 2131191-71-2) replaces chlorine with bromine at position 5, altering steric and electronic properties, which may affect binding affinity in biological systems .
Ester Group Variations
  • Ethyl vs. This contrasts with the methyl ester variant, which offers a balance between reactivity and solubility .
  • Acetylated Derivatives : Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate introduces an acetyl group at position 4, which stabilizes the oxazine ring and modifies metabolic stability .

Functional Group Additions

Hydrazine and Oxo Modifications
  • Hydrazine Derivatives: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate incorporates a hydrazine group and a sulfone moiety, enhancing hydrogen-bonding capacity and thermal stability (mp 252–253°C) .
  • Oxo Derivatives : 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid introduces a carboxylic acid group, significantly altering polarity and enabling salt formation for improved bioavailability .

Heteroatom Variations (Oxazine vs. Thiazine)

  • Benzothiazine Analogs : Compounds like 2-benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-ones replace oxygen with sulfur in the heterocyclic ring, increasing electron delocalization and altering antimicrobial activity .

Biological Activity

Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₀ClN₁O₄
  • Molecular Weight : 255.65 g/mol
  • CAS Number : 141761-83-3
  • Purity : Typically ≥95% .

Research indicates that derivatives of benzo[b][1,4]oxazine exhibit significant interactions with various biological targets. Specifically, this compound has been studied for its role as a 5-HT6 receptor antagonist . This receptor is implicated in several neurological processes and is a target for treating cognitive disorders.

Key Findings:

  • Affinity for 5-HT6 Receptor : Compounds in this class have shown subnanomolar affinities for the 5-HT6 receptor. This suggests a strong potential for cognitive enhancement and neuroprotective effects .
  • Brain Penetration : Studies on related compounds indicate good brain penetration in animal models, which is critical for central nervous system activity .

Biological Activities

The biological activities of methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives can be summarized as follows:

Activity Type Description
Antidepressant Effects Potential to alleviate symptoms of depression through serotonergic modulation.
Antitumor Activity Preliminary studies suggest some derivatives may exhibit cytotoxic effects against cancer cell lines .
Anti-inflammatory Properties Compounds have shown promise in reducing inflammation in various models .
Neuroprotective Effects Due to their action on serotonin receptors, they may protect against neurodegeneration .

1. Antitumor Activity

A study evaluated the cytotoxic effects of several benzo[b][1,4]oxazine derivatives on human cancer cell lines. The results indicated that certain modifications to the structure enhanced activity significantly, with some compounds exhibiting IC50 values below 500 nM against specific cancer types .

2. Neuropharmacological Studies

In vivo studies demonstrated that methyl 6-chloro derivatives improved cognitive function in rodent models of Alzheimer's disease. The mechanism was associated with enhanced serotonergic signaling and reduced amyloid plaque formation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, and how can reaction conditions be optimized for yield?

  • Answer : A key method involves hydrolysis of the ethyl ester precursor (e.g., ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) using LiOH·H₂O in THF–H₂O (2:1), followed by neutralization and extraction to yield the carboxylic acid intermediate, which can be esterified to the methyl derivative . Optimization includes adjusting reaction time (e.g., 3 hours for hydrolysis), solvent ratios, and catalyst loading. For example, yields exceeding 85% are achievable under controlled conditions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Answer : Characterization typically employs LC-MS (>95% purity), ¹H/¹³C NMR, and IR spectroscopy. For instance, IR confirms the ester carbonyl stretch (~1700 cm⁻¹), while NMR resolves the dihydro-oxazine ring protons (δ 3.5–4.5 ppm) and methyl ester group (δ 3.7 ppm) . Elemental analysis further validates stoichiometry .

Q. What are the critical physicochemical properties influencing solubility and stability?

  • Answer : The compound’s logP (~2.1) and pKa (~4.2 for the ester group) dictate solubility in polar aprotic solvents (e.g., DMF, THF). Stability studies in aqueous buffers (pH 4–9) suggest degradation <5% over 24 hours at 25°C, with accelerated degradation under basic conditions .

Advanced Research Questions

Q. How do substituent modifications at the 6-position of the benzoxazine scaffold affect biological activity?

  • Answer : Substitutions (e.g., Br, NO₂, aryl groups) at the 6-position significantly modulate activity. For example, bromo-substituted derivatives show reduced antiproliferative activity against endothelial cells (IC₅₀ >50 µM vs. ~10 µM for unsubstituted analogs), likely due to steric hindrance . Table 1 summarizes substituent effects:

SubstituentBiological Activity (IC₅₀, µM)Reactivity in Cross-Coupling
-Cl12.3 ± 1.2High
-Br52.1 ± 3.5Moderate
-NO₂8.9 ± 0.8Low
-Aryl>100Variable
Data from

Q. What strategies resolve contradictions in reported activity data for benzoxazine derivatives across studies?

  • Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or synthetic impurities. For example, antiproliferative IC₅₀ values vary between cancer cell lines (e.g., HCT116 vs. HeLa) due to differential expression of molecular targets . Rigorous analytical validation (e.g., HRMS, HPLC) and standardized bioassays are recommended .

Q. How is the benzoxazine scaffold utilized in designing enzyme inhibitors (e.g., mineralocorticoid receptor modulators)?

  • Answer : Structural analogs like AZD9977 incorporate the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine core to enhance binding affinity to the mineralocorticoid receptor (Ki = 2.3 nM). Key interactions include hydrogen bonding between the oxazine oxygen and Arg817 residue .

Q. What reaction mechanisms enable functionalization of the benzoxazine core (e.g., Knoevenagel condensation, Suzuki coupling)?

  • Answer : Suzuki-Miyaura coupling of 6-bromo derivatives with aryl boronic acids uses Pd(PPh₃)₄ as a catalyst (yields 60–85%) . Knoevenagel condensation with benzaldehydes in DMF/NaOMe proceeds via enolate intermediates, forming benzylidene derivatives critical for antimicrobial activity .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic profile of benzoxazine derivatives?

  • Answer : In vitro metabolic stability can be assessed using liver microsomes (e.g., human CYP450 isoforms), while in vivo studies in rodents evaluate oral bioavailability (e.g., ~40% for AZD9977) . Plasma protein binding (>90%) and tissue distribution (Cmax in liver > plasma) are critical parameters .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of benzoxazine-based therapeutics?

  • Answer : Docking studies (e.g., AutoDock Vina) predict binding poses to targets like URAT1, where the oxazine ring’s planarity aligns with hydrophobic pockets . QSAR models highlight the importance of Cl substitution at the 6-position for potency (r² = 0.89) .

Data Contradictions and Solutions

  • Example : reports reduced reactivity for bromo-substituted derivatives in cross-coupling, while cites successful coupling of 5-bromo analogs. Resolution lies in optimizing catalyst systems (e.g., Pd(OAc)₂/XPhos for sterically hindered substrates) .

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